5-Fluoro-2-nitropyridin-3-ol 5-Fluoro-2-nitropyridin-3-ol
Brand Name: Vulcanchem
CAS No.: 847902-56-1
VCID: VC7850270
InChI: InChI=1S/C5H3FN2O3/c6-3-1-4(9)5(7-2-3)8(10)11/h1-2,9H
SMILES: C1=C(C=NC(=C1O)[N+](=O)[O-])F
Molecular Formula: C5H3FN2O3
Molecular Weight: 158.09

5-Fluoro-2-nitropyridin-3-ol

CAS No.: 847902-56-1

Cat. No.: VC7850270

Molecular Formula: C5H3FN2O3

Molecular Weight: 158.09

* For research use only. Not for human or veterinary use.

5-Fluoro-2-nitropyridin-3-ol - 847902-56-1

Specification

CAS No. 847902-56-1
Molecular Formula C5H3FN2O3
Molecular Weight 158.09
IUPAC Name 5-fluoro-2-nitropyridin-3-ol
Standard InChI InChI=1S/C5H3FN2O3/c6-3-1-4(9)5(7-2-3)8(10)11/h1-2,9H
Standard InChI Key XCYLKKXQKCXJAE-UHFFFAOYSA-N
SMILES C1=C(C=NC(=C1O)[N+](=O)[O-])F
Canonical SMILES C1=C(C=NC(=C1O)[N+](=O)[O-])F

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

5-Fluoro-2-nitropyridin-3-ol (C₅H₃FN₂O₃) features a pyridine ring substituted with fluorine at position 5, nitro at position 2, and hydroxyl at position 3. This arrangement creates a polarized electronic environment, with the nitro group acting as a strong electron-withdrawing moiety and the hydroxyl group contributing hydrogen-bonding capacity .

Table 1: Calculated Physicochemical Properties

PropertyValueSource Analogs
Molecular Weight175.09 g/mol , ,
Density1.6–1.7 g/cm³
Boiling Point~420–430°C (est.) ,
LogP (Partition Coeff.)1.2–1.4 ,
PSA (Polar Surface Area)85.2 ŲCalculated from

The fluorine atom at position 5 enhances electrophilic aromatic substitution resistance, while the nitro group at position 2 directs further functionalization to the para position .

Spectroscopic Characterization

Though experimental spectra for 5-fluoro-2-nitropyridin-3-ol are unavailable, analogous compounds suggest distinct IR absorptions:

  • Nitro group (NO₂): 1520 cm⁻¹ (asymmetric stretch), 1350 cm⁻¹ (symmetric stretch) .

  • Hydroxyl (OH): 3200–3400 cm⁻¹ (broad, H-bonded) .

  • C-F stretch: 1100–1200 cm⁻¹ .

¹H NMR predictions include a deshielded aromatic proton at position 4 (δ 8.9–9.2 ppm) due to nitro and fluorine effects .

Synthetic Methodologies

Diazotization and Hydroxylation

A plausible route adapts the synthesis of 5-fluoro-2-nitrophenol (CAS 186593-26-0) described in CN107935858B :

  • Amination: React 2,4-difluoronitrobenzene with ammonia to form 5-fluoro-2-nitroaniline.

  • Diazotization: Treat with NaNO₂/H₂SO₄ at 0–10°C to generate a diazonium salt.

  • Hydrolysis: Heat to 90–95°C, inducing hydroxylation at position 3 .

Table 2: Reaction Conditions for Key Steps

StepReagentsTemperatureYield (Est.)
DiazotizationNaNO₂, H₂SO₄ (25–30%)0–10°C85–90%
HydrolysisH₂O90–95°C70–75%

This method, while optimized for phenolic derivatives, could be modified for pyridine systems by substituting benzene precursors with halogenated pyridines .

Alternative Pathways

  • Nitrofluorination: Direct nitration of 5-fluoropyridin-3-ol using HNO₃/H₂SO₄, though regioselectivity challenges may arise .

  • Nucleophilic Aromatic Substitution: Replace a leaving group (e.g., Cl) in 2-nitropyridin-3-ol with fluorine using KF .

Physicochemical and Reactivity Profiles

Thermal Stability

The compound’s thermal decomposition likely begins at 200–220°C, based on the flash point of 202.8°C observed in 5-nitropyridin-3-ol . The nitro group contributes to exothermic decomposition risks, necessitating storage below 25°C in inert atmospheres .

Solubility and Partitioning

  • Aqueous Solubility: Estimated 2–3 mg/mL (25°C), influenced by pH-dependent hydroxyl deprotonation (pKa ≈ 8.5) .

  • Organic Solvents: High solubility in DMSO (>50 mg/mL) and dichloromethane .

Reactivity

  • Nitro Reduction: Catalytic hydrogenation (H₂/Pd-C) yields 5-fluoro-2-aminopyridin-3-ol, a potential pharmacophore .

  • Electrophilic Substitution: Bromination at position 4 feasible under FeBr₃ catalysis .

Applications in Pharmaceutical Chemistry

Antibacterial Agents

Pyridine derivatives like 3-(pyridine-3-yl)-2-oxazolidinones exhibit potent Gram-positive activity (MIC ≤ 2 µg/mL) . Introducing fluorine and nitro groups may enhance membrane penetration and target binding (e.g., bacterial ribosomes) .

Kinase Inhibition

The nitro group’s electron-withdrawing effects could stabilize interactions with ATP-binding pockets, as seen in tyrosine kinase inhibitors .

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